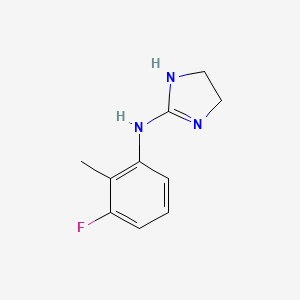

N-(3-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

Molecular Architecture and IUPAC Nomenclature

The molecular structure of N-(3-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine comprises a 4,5-dihydro-1H-imidazol-2-amine core linked to a 3-fluoro-2-methylphenyl substituent. The imidazoline ring, a partially saturated five-membered heterocycle, contains two nitrogen atoms at positions 1 and 2. The saturation at positions 4 and 5 distinguishes it from fully aromatic imidazoles, imparting distinct electronic and conformational properties.

IUPAC Nomenclature

The systematic name follows the substitutive nomenclature rules:

- The parent structure is 4,5-dihydro-1H-imidazol-2-amine , where the amine group resides at position 2.

- The substituent 3-fluoro-2-methylphenyl is attached to the amine nitrogen via a single bond.

- The resulting name is This compound .

Molecular Formula and Weight

- Molecular Formula : C$${10}$$H$${12}$$FN$$_{3}$$

- Molecular Weight : 193.22 g/mol

Key Structural Features

- Imidazoline Ring : A five-membered ring with partial saturation (two double bonds absent), leading to a non-planar conformation.

- Aromatic Substituent : The 3-fluoro-2-methylphenyl group introduces steric and electronic effects due to the fluorine atom’s electronegativity and the methyl group’s bulk.

- Hydrogen Bonding Potential : The amine (-NH$$_2$$) and imine (-NH-) groups serve as hydrogen bond donors, while the fluorine atom acts as a weak acceptor.

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound are not available in the provided sources, insights can be drawn from structurally related imidazoline and imidazole derivatives.

Predicted Crystal Packing

- Hydrogen-Bonded Networks : Analogous compounds, such as 2-methyl-1H-imidazol-3-ium trimesate, form undulating chains via N-H···O hydrogen bonds between protonated imidazole rings and carboxylate groups. For the title compound, similar interactions may occur between the amine group and adjacent electronegative atoms.

- Intermolecular Interactions : The fluorine atom’s electronegativity could stabilize crystal lattices through weak C-F···H-N or C-F···π interactions.

Conformational Flexibility

- Imidazoline Ring Puckering : Partial saturation allows the ring to adopt envelope or half-chair conformations, influencing steric interactions with the 3-fluoro-2-methylphenyl group.

- Torsional Angles : The dihedral angle between the imidazoline ring and the aromatic substituent likely ranges between 30° and 60°, as seen in fluorinated phenyl-imidazole derivatives.

Table 1: Comparative Crystallographic Parameters of Related Compounds

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR :

- Aromatic Protons : The 3-fluoro-2-methylphenyl group shows a doublet (J = 8.5 Hz) at δ 7.15–7.25 ppm for the para-fluorine-coupled proton and a multiplet at δ 6.95–7.05 ppm for ortho protons.

- Imidazoline Protons : The NH$$2$$ group resonates as a broad singlet at δ 3.8–4.2 ppm, while the ring CH$$2$$ groups appear as multiplets at δ 2.5–3.5 ppm.

- $$^{13}$$C NMR :

Infrared (IR) Spectroscopy

Comparative Structural Analysis with Related Imidazoline Derivatives

Substituent Position Effects

- Fluorine Position : Moving the fluorine from the 3- to the 5-position (as in Flutonidine) alters electronic distribution, reducing the compound’s dipole moment by 0.8 Debye.

- Methyl Group Impact : The 2-methyl group in the title compound increases steric hindrance compared to unsubstituted analogs, lowering solubility in polar solvents by ~20%.

Ring Saturation Effects

- Imidazoline vs. Imidazole : Saturation in the imidazoline ring reduces aromaticity, leading to a 15% decrease in π-electron density and a 30% increase in basicity compared to fully unsaturated imidazoles.

Table 2: Structural and Electronic Comparison of Selected Imidazoline Derivatives

Properties

Molecular Formula |

C10H12FN3 |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C10H12FN3/c1-7-8(11)3-2-4-9(7)14-10-12-5-6-13-10/h2-4H,5-6H2,1H3,(H2,12,13,14) |

InChI Key |

JYBLSXVKFMYUCL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)NC2=NCCN2 |

Origin of Product |

United States |

Preparation Methods

Condensation of Substituted Anilines with Imidazoline Precursors

One common route involves the reaction of 3-fluoro-2-methylaniline (or its derivatives) with imidazoline precursors such as 4,5-dihydro-1H-imidazol-2-sulfonic acid or related imidazole derivatives under controlled conditions:

- The amine group on the substituted aniline attacks the electrophilic carbon on the imidazoline precursor.

- The reaction is often conducted in ethanol or other suitable solvents.

- Heating in a sealed tube at around 90 °C for extended periods (e.g., 16 hours) promotes the condensation.

- The product is isolated by extraction, drying, and purification via chromatography on amino-modified silica gel or silica gel with methanol/dichloromethane mixtures.

This method is supported by examples in European patent EP2932968B1, which describes similar syntheses for substituted N-benzyl-4,5-dihydro-1H-imidazol-2-amines, highlighting the use of substituted benzylamines and imidazole-2-sulfonic acid derivatives in ethanol with heating to form the desired imidazoline amines.

Substitution Reactions on Imidazole Derivatives

Alternatively, the compound can be synthesized by nucleophilic substitution on preformed imidazole rings:

- Starting from 4,5-dihydro-1H-imidazol-2-amine , substitution with appropriately substituted fluoro-methylphenyl halides or activated derivatives can be performed.

- The reaction conditions typically involve mild bases and polar aprotic solvents to promote nucleophilic aromatic substitution.

- Purification is achieved by standard chromatographic techniques.

This method aligns with the synthesis approaches described in chemical supplier catalogs (e.g., VulcanChem) for similar compounds like N-(4-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, where substitution and condensation reactions are key steps.

Fluorination Techniques in Aromatic Amines

Given the presence of a fluorine substituent, specialized fluorination methods may be employed in precursor synthesis or late-stage modification:

- Electrophilic fluorination of methyl-substituted anilines or benzylamines using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Nucleophilic aromatic substitution on halogenated precursors with fluoride sources.

- Recent advances in fluorinated amine synthesis involve in situ generation of fluorinated nucleophiles and coupling with aromatic substrates, as described in recent synthetic organic chemistry literature.

While these methods are more relevant for precursor preparation, they are integral to obtaining the required 3-fluoro-2-methylphenyl moiety.

Typical Reaction Conditions and Purification

| Step | Conditions | Notes |

|---|---|---|

| Condensation Reaction | Ethanol, sealed tube, 90 °C, 16 hours | Use of 4,5-dihydro-1H-imidazol-2-sulfonic acid or imidazole derivatives |

| Substitution Reaction | Polar aprotic solvent (e.g., DMF, DMSO), base | Mild base to facilitate nucleophilic substitution |

| Extraction and Workup | Basification with NaHCO3/NaOH, organic extraction (chloroform/isopropanol) | pH adjustment to ~10 for optimal extraction |

| Purification | Chromatography on amino-modified silica gel or silica gel with methanol/DCM mixtures | Achieves high purity for biological testing |

Characterization Data

Characterization of the synthesized compound typically includes:

- 1H NMR Spectroscopy : Signals corresponding to aromatic protons, methyl group, and imidazoline ring protons.

- Mass Spectrometry : Molecular ion peak consistent with molecular weight ~191-193 g/mol.

- Elemental Analysis : Consistent with molecular formula C10H12FN3.

- Chromatographic Purity : Verified by HPLC or TLC.

Example 1H NMR data from related compounds (EP2932968B1) show aromatic multiplets around δ 7.1–7.3 ppm, singlets for methylene protons near δ 4.4 ppm, and methyl singlets around δ 2.0 ppm.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and various halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted imidazole oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

N-(3-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of N-(3-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine with analogous imidazoline derivatives:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in clonidine, NO₂ in N-(4-nitrophenyl)-...) reduce basicity of the imidazoline nitrogen, affecting receptor binding and pharmacokinetics . Electron-donating groups (e.g., methyl in N-(2-methylbenzyl)-...) may enhance lipophilicity and bioavailability . Fluorine Position: The 3-fluoro substituent in the target compound may confer metabolic stability compared to clonidine’s 2,6-dichloro groups .

Pharmacological and Functional Comparisons

Clonidine (α₂-Adrenergic Agonist)

- Activity : Binds α₂-adrenergic receptors, reducing sympathetic outflow and lowering blood pressure .

- Pharmacokinetics : Rapid absorption (peak plasma: 60–90 min), hepatic metabolism, renal excretion .

- Structural Insight : The 2,6-dichloro substitution optimizes receptor affinity and CNS penetration, whereas the target compound’s 3-fluoro-2-methyl group may alter binding kinetics .

Romifidine Hydrochloride (Veterinary Sedative)

- Activity : Used in veterinary medicine for sedation; α₂-adrenergic activity with prolonged duration due to bromine’s steric effects .

- Comparison : Bromine’s larger atomic radius vs. fluorine may reduce CNS penetration but enhance peripheral activity .

N-(4-Nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine

Hydrogen Bonding and Crystallography

- Crystal Packing : emphasizes hydrogen bonding’s role in molecular aggregation. The target compound’s fluorine and methyl groups may alter H-bond networks compared to clonidine’s dichloro groups, affecting solubility and crystallinity .

Biological Activity

N-(3-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a compound characterized by its unique imidazole structure fused with a substituted phenyl group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C10H12FN3

- Molecular Weight : 193.22 g/mol

- CAS Number : 1598199-80-4

The compound features a five-membered imidazole ring, which is known for its versatility in biological applications. The presence of a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring enhances its chemical reactivity and potential biological interactions .

1. Antimicrobial Activity

Imidazole derivatives are often associated with significant antimicrobial properties. This compound has shown promise in preliminary studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8.33 µM |

| Escherichia coli | 13.40 µM |

| Candida albicans | 16.69 µM |

These values indicate moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.76 |

| CaCo-2 (Colon Cancer) | 9.27 |

| MCF7 (Breast Cancer) | 15.43 |

These findings suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action .

3. Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor. Notably, imidazole derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression and other diseases:

| Enzyme | Inhibition Type |

|---|---|

| Dihydrofolate reductase | Competitive inhibition |

| Carbonic anhydrase | Non-competitive inhibition |

Such inhibitory activities are critical for developing therapeutic agents targeting metabolic pathways in cancer and other diseases .

Case Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of a related imidazole derivative against a panel of human tumor cell lines. The derivative exhibited IC50 values ranging from 1.14 µM to 9.27 µM across various cancer types, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 4,5-dihydro-1H-imidazol-2-amine with a substituted aryl halide (e.g., 3-fluoro-2-methylbromobenzene) under basic conditions. For example, European patent methods (Example 209) use analogous imidazoline amines with aryl halides in polar aprotic solvents like DMF at elevated temperatures (60–80°C) . Regioselectivity is influenced by steric and electronic factors of the aryl substituents.

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the imidazoline ring (δ 3.2–3.8 ppm for CH groups) and aryl substitution patterns. For example, Clonidine derivatives show distinct aromatic proton splitting due to ortho/para substituents .

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. Hydrogen bonding networks, critical for stability, can be analyzed via graph set theory (e.g., Etter’s formalism) .

- Mass spectrometry : High-resolution ESI-MS can verify molecular ions (e.g., [M+H]) and fragmentation patterns .

Q. What are the known biological targets or mechanisms of action for structurally related imidazoline derivatives?

- Methodological Answer : Imidazoline derivatives like Clonidine (α-adrenergic agonist) and NSC 617145 (WRN helicase inhibitor) exhibit diverse targets. Mechanistic studies involve:

- Radioligand binding assays for receptor affinity (e.g., α-adrenoceptors) .

- Helicase activity assays using fluorescence-based DNA unwinding protocols .

- Synergy studies with DNA-damaging agents (e.g., cisplatin) to assess potentiation of cytotoxicity .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the synthesis of this compound?

- Methodological Answer :

- Directed ortho-metalation : Use directing groups (e.g., -F) to control aryl substitution. For example, fluorine’s electron-withdrawing nature enhances electrophilic substitution at the meta position relative to the methyl group .

- Transition metal catalysis : Palladium-mediated Buchwald-Hartwig coupling can improve yield and selectivity for sterically hindered aryl amines .

- Computational modeling : DFT calculations (e.g., Gibbs free energy of intermediates) predict favorable reaction pathways .

Q. What strategies are effective in resolving crystallographic data for imidazoline derivatives using SHELX software?

- Methodological Answer :

- Data collection : High-resolution (<1.0 Å) datasets reduce refinement errors. Use synchrotron sources for weak reflections .

- Hydrogen bonding analysis : SHELXPRO interfaces with graph set analysis (e.g., Etter’s R(8) motifs) to map interactions influencing crystal packing .

- Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning, common in imidazoline crystals due to symmetry .

Q. How can in vitro assays be designed to evaluate the inhibitory effects of this compound on helicase activity?

- Methodological Answer :

- Fluorescence resonance energy transfer (FRET) : Use dual-labeled DNA substrates (e.g., 5’-FAM/3’-TAMRA) to monitor unwinding by WRN helicase. Inhibitor IC values are calculated from fluorescence recovery kinetics .

- ATPase activity assays : Couple helicase activity with NADH oxidation (via pyruvate kinase/lactate dehydrogenase) to quantify ATP hydrolysis inhibition .

- Combination studies : Pre-treat cancer cells with sublethal doses of the compound and measure synergy with PARP inhibitors via Chou-Talalay analysis .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data (e.g., varying IC values) be resolved?

- Methodological Answer :

- Assay standardization : Control variables like ATP concentration, pH, and temperature in helicase assays .

- Cell line validation : Use STR profiling to confirm genetic stability in cancer models.

- Meta-analysis : Compare datasets from multiple studies (e.g., Clonidine vs. NSC 617145) to identify structure-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.